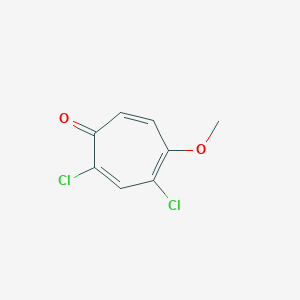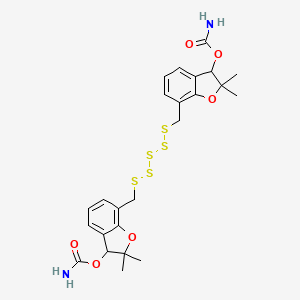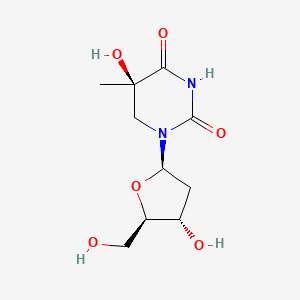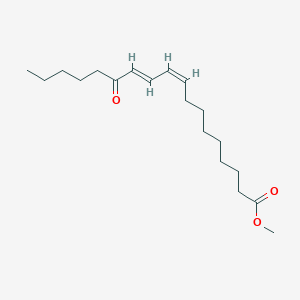
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid is a complex organic compound with the molecular formula C14H40N4O18P6 . This compound is known for its unique structure, which includes multiple phosphonic acid groups, making it highly relevant in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
化学反応の分析
Types of Reactions
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in different fields .
科学的研究の応用
(Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Plays a role in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants and corrosion inhibitors.
作用機序
The mechanism of action of (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple molecular targets, making it effective in diverse applications .
類似化合物との比較
Similar Compounds
Vinyl Chloride: Used in the production of polyvinyl chloride (PVC).
Uniqueness
What sets (Ethane-1,2-diylbis((3-(bis(phosphonomethyl)amino)propyl)imino)bis(methylene))bisphosphonic acid apart from similar compounds is its multiple phosphonic acid groups, which enhance its binding affinity to metal ions. This unique feature makes it particularly useful in applications requiring strong chelation properties .
特性
CAS番号 |
75125-54-1 |
|---|---|
分子式 |
C14H40N4O18P6 |
分子量 |
738.33 g/mol |
IUPAC名 |
[3-[bis(phosphonomethyl)amino]propyl-[2-[3-[bis(phosphonomethyl)amino]propyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C14H40N4O18P6/c19-37(20,21)9-15(3-1-5-17(11-39(25,26)27)12-40(28,29)30)7-8-16(10-38(22,23)24)4-2-6-18(13-41(31,32)33)14-42(34,35)36/h1-14H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChIキー |
JFRZETRSNDLRII-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCN(CCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)



